![molecular formula C27H28F3N3O3S B2888440 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1023937-01-0](/img/structure/B2888440.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazoquinazolinone core, followed by the introduction of the various substituents. The trifluoromethyl group, for example, could potentially be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazoquinazolinone group, for example, is a bicyclic structure that incorporates both nitrogen and oxygen atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to be quite reactive and can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. The trifluoromethyl group, for example, is known to be quite electronegative, which could influence the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various methods, reflecting their adaptability and the interest in their unique chemical properties. For example, the synthesis of 8,8-R,R-8,9-dihydro1,2,4triazolo1,5−aquinazolin-6(7H)-ones through a three-component condensation process showcases the chemical versatility of quinazoline frameworks (Shikhaliev et al., 2005). Similarly, the creation of 2-sulfanyl-substituted 3-ethyl-3H-spirobenzo\[hquinazolin-5,1′-cyclohexane]-4(6H)-ones demonstrates the potential for generating complex molecules with varied biological activities (Markosyan et al., 2015).
Biological Activities and Applications
Quinazoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility makes them a focal point for the development of new therapeutic agents. For instance, compounds with quinazoline backbones have been evaluated for their anti-monoamine oxidase and antitumor activities, revealing potential applications in treating proliferative diseases (Markosyan et al., 2015). Another example is the synthesis of novel 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, which were evaluated for their analgesic and anti-inflammatory properties, highlighting the therapeutic potential of quinazoline derivatives (Alagarsamy et al., 2009).
Antioxidant Properties
Quinazoline derivatives have also been investigated for their antioxidant properties, an area of increasing interest due to the potential for mitigating oxidative stress-related conditions. Research into substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters, for example, demonstrates the capacity of quinazoline compounds to serve as effective antioxidants, further expanding the scope of their scientific applications (Mood et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-22-13-19-20(14-23(22)36-2)31-26(37-15-17-8-10-18(11-9-17)27(28,29)30)33-21(25(34)32-24(19)33)12-16-6-4-3-5-7-16/h8-11,13-14,16,21H,3-7,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFALDISCMXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)C(F)(F)F)CC5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

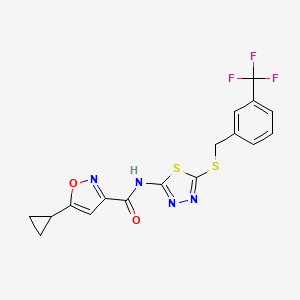
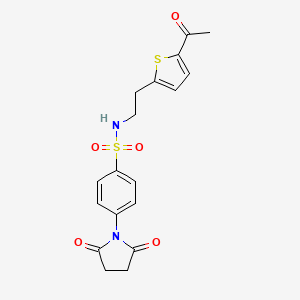
![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)

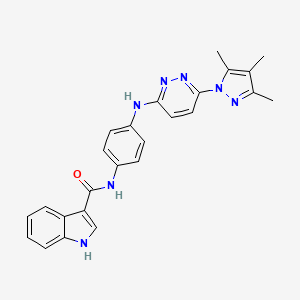


![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)
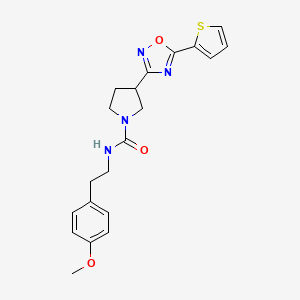
![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)
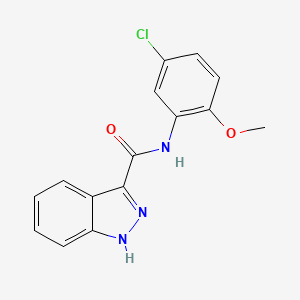
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)
